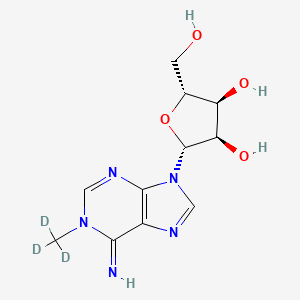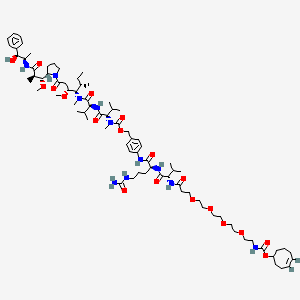
Tco-peg4-VC-pab-mmae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tco-peg4-VC-pab-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker (Tco-peg4-VC-pab) and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg4-VC-pab-mmae involves multiple steps:
Synthesis of the linker (Tco-peg4-VC-pab): This involves the attachment of Tco (trans-cyclooctene) to a polyethylene glycol (PEG) spacer, followed by the addition of valine-citrulline (VC) and para-aminobenzyl (pab) groups.
Conjugation with MMAE: The linker is then conjugated with monomethyl auristatin E (MMAE) through a series of chemical reactions, including click chemistry reactions such as the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure high purity and consistency. The process includes:
Automated Synthesis: Utilizing automated synthesizers to perform the multi-step synthesis efficiently.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tco-peg4-VC-pab-mmae undergoes several types of chemical reactions:
Click Chemistry Reactions: The Tco group undergoes inverse electron demand Diels-Alder reactions (iEDDA) with tetrazine-containing molecules.
Cleavage Reactions: The valine-citrulline (VC) linker is cleavable, allowing the release of MMAE upon reaching the target site.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, solvents such as dimethyl sulfoxide (DMSO), and various catalysts.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products
The major product of these reactions is the release of monomethyl auristatin E (MMAE) at the target site, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Scientific Research Applications
Tco-peg4-VC-pab-mmae has a wide range of scientific research applications:
Mechanism of Action
Tco-peg4-VC-pab-mmae exerts its effects through the following mechanism:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The valine-citrulline linker is cleaved, releasing MMAE inside the cancer cell.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-VC-PAB-MMAE: Another ADC linker conjugate with a similar structure and mechanism of action.
Auristatins: A class of tubulin inhibitors used in various ADCs.
Maytansinoids: Another class of cytotoxic agents used in ADCs.
Uniqueness
Tco-peg4-VC-pab-mmae is unique due to its use of the Tco group, which allows for efficient click chemistry reactions, and its cleavable valine-citrulline linker, which ensures targeted release of MMAE at the cancer site .
Properties
Molecular Formula |
C78H127N11O19 |
|---|---|
Molecular Weight |
1522.9 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16+/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1 |
InChI Key |
RCUWIJNSWOFTSK-CYFMCQSESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


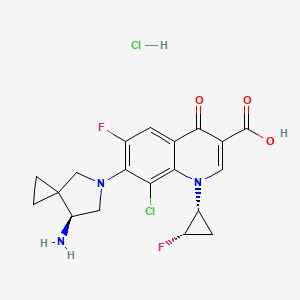
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
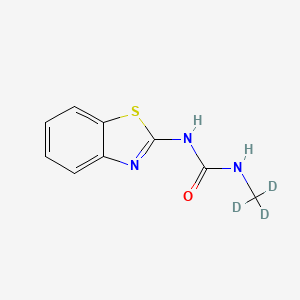
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
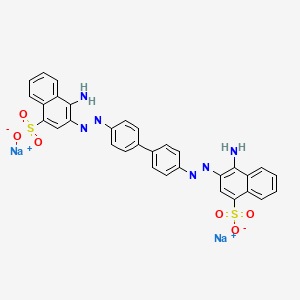
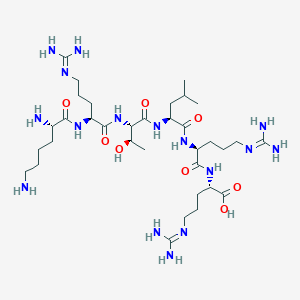
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
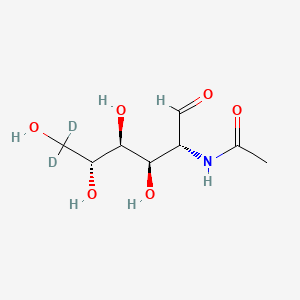
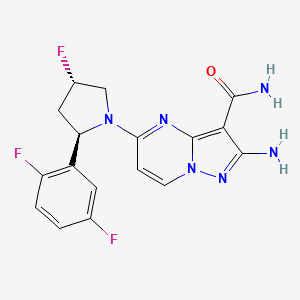
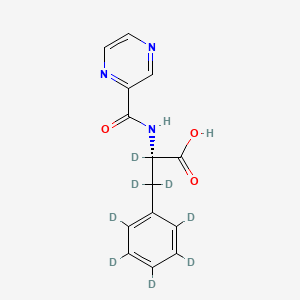
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
